1H-Indole-1-ethanol, 5-methoxy-
Description
Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research
The indole scaffold, a structural motif composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is of paramount importance in the fields of chemical and biological research. bldpharm.com It is recognized as one of the most significant structural subunits for the discovery of new drug candidates and is often described as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to bind to a wide variety of biological targets with high affinity, making it a foundational element in the development of therapeutically active agents. nih.govcas.org
The indole nucleus is a core component of numerous natural products, most notably the essential amino acid tryptophan, which is a precursor to many biologically active compounds in organisms. chim.itorgsyn.org Its presence is extensive in complex alkaloids, which are known for their potent and diverse physiological effects. nih.govrsc.org Commercially available drugs containing the indole moiety include the antiarrhythmic agent ajmaline (B190527) and the antitumor agent vincristine, highlighting the scaffold's therapeutic relevance. mdpi.com
The versatility of the indole framework allows it to serve as a pharmacophore—the essential part of a molecule responsible for its biological activity—for a vast number of synthetic compounds. bldpharm.comnih.gov Researchers have successfully developed indole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antioxidant, and neuroprotective properties. chim.itresearchgate.net The electron-rich nature of the indole ring system allows it to mimic protein structures and participate in various binding interactions, such as hydrogen bonding and π-π stacking, with numerous enzymes and receptors. cas.org This adaptability has made the indole scaffold a central focus in drug design and the synthesis of new chemical entities (NCEs) aimed at addressing significant healthcare challenges. researchgate.net
Overview of 1H-Indole-1-ethanol, 5-methoxy- as a Subject of Academic Inquiry
1H-Indole-1-ethanol, 5-methoxy- is a specific derivative of the indole scaffold. Its systematic name indicates an ethanol (B145695) group (-CH₂CH₂OH) attached to the nitrogen atom at position 1 of the indole ring, and a methoxy (B1213986) group (-OCH₃) at position 5. The presence of the methoxy group classifies it as a methoxy-activated indole. Such methoxy substitutions are common in many naturally occurring indoles and are known to enhance or modify the reactivity and biological activity of the indole ring system. chim.itorgsyn.org
While direct and extensive academic literature focusing specifically on 1H-Indole-1-ethanol, 5-methoxy- is limited, its structural class is the subject of considerable scientific investigation. The synthesis of methoxy-activated indoles is a significant area of research, often employing methods like the Fischer, Bischler, or Hemetsberger indole syntheses to construct the core ring system. chim.it Functionalization of the indole, such as the N-alkylation that produces the ethanol substituent in this compound, is a common strategy to create novel derivatives with tailored properties. nih.gov
The academic inquiry into 5-methoxyindole (B15748) derivatives is broad, driven by their potential biological activities. Studies on various 5-methoxyindoles have revealed complex effects on cellular processes. For instance, different 5-methoxyindoles, such as 5-methoxytryptamine (B125070) and 5-methoxyindole-3-acetic acid, have been shown to influence protein and peptide secretion in the pineal gland. nih.gov Furthermore, derivatives of the 5-methoxyindole scaffold are actively studied for their effects on specific biological targets, such as serotonin (B10506) receptors (e.g., 5-HT₄), which are crucial in physiological functions. nih.gov Research into related 5-methoxy-indole derivatives has demonstrated significant potential in areas like anti-inflammatory and antioxidant applications. researchgate.net Therefore, within an academic context, 1H-Indole-1-ethanol, 5-methoxy- is best understood as a member of the pharmacologically significant class of 5-methoxyindoles, representing a potential building block or candidate for the synthesis and evaluation of new bioactive compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methoxyindol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-2-3-11-9(8-10)4-5-12(11)6-7-13/h2-5,8,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMZLOXHUQQRIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1h Indole 1 Ethanol, 5 Methoxy
Established Synthetic Routes to the Indole (B1671886) Nucleus
The construction of the indole ring system is a well-trodden path in organic synthesis, with several named reactions providing access to a diverse array of substituted indoles. The presence of a methoxy (B1213986) group on the benzene (B151609) ring influences the choice of synthetic strategy and the reactivity of the intermediates.
Fischer Indole Synthesis and its Variants
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for indole synthesis. wikipedia.orgjk-sci.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgwikipedia.org For the synthesis of precursors to 1H-Indole-1-ethanol, 5-methoxy-, (4-methoxyphenyl)hydrazine (B1593770) would be a key starting material.
The general mechanism commences with the formation of the phenylhydrazone, which then tautomerizes to an ene-hydrazine. A researchgate.netresearchgate.net-sigmatropic rearrangement follows, leading to a di-imine intermediate that, after a series of steps including cyclization and elimination of ammonia, yields the aromatic indole ring. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for the reaction's success. wikipedia.org
While a direct synthesis of 1H-Indole-1-ethanol, 5-methoxy- via the Fischer indole synthesis is not commonly reported, this method is instrumental in preparing the 5-methoxyindole (B15748) core. For instance, the reaction of (4-methoxyphenyl)hydrazine with an appropriate carbonyl compound, such as an α-hydroxy aldehyde or ketone, could theoretically provide a precursor to the target molecule. However, the reactivity of the hydroxyl group under the acidic conditions of the Fischer synthesis can lead to complications. nih.gov A more practical approach involves the synthesis of 5-methoxyindole itself, which can then be functionalized at the nitrogen atom.
| Variant | Description | Key Reagents | Reference |
| Classical Fischer | Cyclization of a pre-formed phenylhydrazone | Phenylhydrazine, Aldehyde/Ketone, Acid Catalyst | wikipedia.org |
| Japp-Klingemann | In situ formation of the hydrazone from a diazonium salt and a β-keto acid or ester | Aryl diazonium salt, β-keto acid/ester, Base | nih.gov |
| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones | Aryl bromide, Hydrazone, Palladium catalyst | wikipedia.org |
Alternative Synthetic Pathways for Methoxy-Activated Indoles
Beyond the Fischer synthesis, several other methods are available for the construction of methoxy-activated indoles, each with its own set of advantages and limitations.
The Bischler–Möhlau indole synthesis involves the reaction of an α-halo-ketone with an excess of an aniline, in this case, p-anisidine (B42471) (4-methoxyaniline). wikipedia.orgresearchgate.net The reaction typically requires harsh conditions and can lead to mixtures of regioisomers, but it provides a direct route to 2-arylindoles. wikipedia.org Microwave-assisted, solvent-free conditions have been developed to improve the efficiency and environmental footprint of this reaction. organic-chemistry.orgsciforum.net
The Madelung synthesis is another high-temperature, base-catalyzed intramolecular cyclization, this time of an N-phenylamide. wikipedia.org For a 5-methoxyindole derivative, this would involve the cyclization of an N-acyl-2-alkyl-4-methoxyaniline. The Smith-modified Madelung synthesis offers a milder alternative by using organolithium reagents. wikipedia.org More recent developments have utilized a mixed-base system of LiN(SiMe₃)₂ and CsF to facilitate the reaction under more practical conditions. organic-chemistry.org
The Nenitzescu indole synthesis provides a route to 5-hydroxyindoles from the reaction of a benzoquinone with a β-aminocrotonic ester. researchgate.netwikipedia.orgresearchgate.net While this method directly furnishes a hydroxyl group at the 5-position, subsequent methylation would be required to obtain the 5-methoxy derivative. The reaction is known for its potential to produce various side products, but conditions can be optimized to favor the desired indole formation. mdpi.com
| Synthetic Method | Starting Materials | Key Features | Reference |
| Bischler–Möhlau | α-Halo-ketone, Aniline (p-anisidine) | Forms 2-arylindoles, harsh conditions can be mitigated by microwave assistance. | wikipedia.orgorganic-chemistry.org |
| Madelung | N-Acyl-o-toluidine derivative | High temperature, strong base; milder variants exist. | wikipedia.orgorganic-chemistry.org |
| Nenitzescu | Benzoquinone, β-Aminocrotonic ester | Forms 5-hydroxyindoles, which require subsequent methylation. | wikipedia.orgresearchgate.net |
Multi-Step Synthesis of 1H-Indole-1-ethanol, 5-methoxy- and its Precursors
A common and practical approach to the synthesis of 1H-Indole-1-ethanol, 5-methoxy- involves a multi-step sequence starting from a readily available precursor, such as 5-methoxyindole. The synthesis of 5-methoxyindole itself can be achieved through various established methods, including the dehydrogenation of 5-methoxyindoline.
Once 5-methoxyindole is obtained, the introduction of the 1-ethanol group is typically achieved through N-alkylation. A straightforward method involves the reaction of 5-methoxyindole with 2-chloroethanol (B45725) in the presence of a base. The base deprotonates the indole nitrogen, generating a nucleophilic indolide anion that subsequently displaces the chloride from 2-chloroethanol.
A detailed synthetic procedure could be as follows:
Synthesis of 5-Methoxyindole: This can be prepared from p-anisidine through various indole syntheses as described above, or by other routes such as the one described in Organic Syntheses starting from 3-methyl-4-nitroanisole. orgsyn.org
N-Alkylation to form 1H-Indole-1-ethanol, 5-methoxy-:
To a solution of 5-methoxyindole in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added to form the sodium salt of the indole.
2-Chloroethanol is then added to the reaction mixture, which is stirred, often with heating, to facilitate the nucleophilic substitution.
Work-up and purification, typically by column chromatography, afford the desired 1H-Indole-1-ethanol, 5-methoxy-.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 5-Methoxyindole, 2-Chloroethanol | NaH, DMF | 1H-Indole-1-ethanol, 5-methoxy- |
Chemical Reactions and Derivatization Strategies
The presence of the hydroxyl group on the N-ethanol side chain and the electron-rich indole nucleus allows for a variety of chemical transformations, making 1H-Indole-1-ethanol, 5-methoxy- a useful scaffold for creating a library of derivatives.
Oxidation Reactions of the Compound
The primary alcohol of the N-ethanol substituent is susceptible to oxidation to form either the corresponding aldehyde, 1-(5-methoxy-1H-indol-1-yl)acetaldehyde, or the carboxylic acid, (5-methoxy-1H-indol-1-yl)acetic acid, depending on the oxidizing agent and reaction conditions.
Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Pyridinium chlorochromate (PCC) is a well-established reagent for the selective oxidation of primary alcohols to aldehydes. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) to prevent overoxidation to the carboxylic acid. libretexts.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄), will typically oxidize the primary alcohol directly to the carboxylic acid.
| Oxidizing Agent | Typical Product | General Conditions | Reference |
| Pyridinium Chlorochromate (PCC) | 1-(5-methoxy-1H-indol-1-yl)acetaldehyde | Dichloromethane, room temperature | organic-chemistry.orglibretexts.org |
| Potassium Permanganate (KMnO₄) | (5-methoxy-1H-indol-1-yl)acetic acid | Basic or neutral aqueous solution | |
| Chromic Acid (H₂CrO₄) | (5-methoxy-1H-indol-1-yl)acetic acid | Acetone, H₂SO₄ |
Reduction Reactions of the Compound
Reduction of 1H-Indole-1-ethanol, 5-methoxy- can target either the indole ring or the hydroxyl group, although reduction of the indole nucleus is more common under typical catalytic hydrogenation conditions. The hydroxyl group itself is generally stable to many reducing agents. However, if the hydroxyl group is first converted to a better leaving group (e.g., a tosylate or a halide), it can then be reduced.
A more direct transformation is the reduction of a derivative where the hydroxyl group has been oxidized. For instance, the corresponding N-acetyl derivative could be reduced. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. nih.govrsc.org If the hydroxyl group were first oxidized to the carboxylic acid and then converted to an amide, LiAlH₄ reduction would yield the corresponding N-ethyl amine derivative.
Direct reduction of the C-OH bond is not a typical reaction. However, catalytic hydrogenation with a catalyst like palladium on carbon (Pd/C) under hydrogen pressure can lead to the reduction of the indole ring to an indoline, while potentially leaving the N-ethanol side chain intact, depending on the reaction conditions.
| Reducing Agent | Substrate | Typical Product | General Conditions | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | N-(2-(5-methoxy-1H-indol-1-yl)acetyl) derivative | N-ethyl-N-(substituted)amine | Anhydrous ether or THF | nih.govrsc.org |
| Catalytic Hydrogenation (H₂/Pd/C) | 1H-Indole-1-ethanol, 5-methoxy- | 5-Methoxy-1-(2-hydroxyethyl)indoline | H₂ gas, Pd/C catalyst, solvent |
Electrophilic Substitution Reactions on the Indole Ring
The indole nucleus is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The presence of a methoxy group at the 5-position further activates the ring, directing substitution primarily to the C3 position, and to a lesser extent, other positions depending on the reaction conditions and the nature of the electrophile. chim.it
Vilsmeier-Haack Reaction: This reaction is a classic method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com When applied to 5-methoxyindole derivatives, it typically introduces a formyl group at the C3 position. The reaction employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgjk-sci.comtcichemicals.com The resulting electrophilic iminium species is then attacked by the electron-rich indole ring. chemistrysteps.comwikipedia.org Subsequent hydrolysis of the intermediate furnishes the corresponding aldehyde. wikipedia.org The reaction conditions, including temperature and the choice of solvent, can be modulated to optimize the yield and selectivity. jk-sci.com
Mannich Reaction: The Mannich reaction is another important electrophilic substitution that introduces an aminomethyl group onto the indole ring, typically at the C3 position. arkat-usa.org This three-component reaction involves the condensation of a compound with an active hydrogen (the indole), an aldehyde (commonly formaldehyde), and a secondary amine. nih.gov The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the nucleophilic indole. nih.gov For 5-methoxyindole derivatives, the activating effect of the methoxy group can sometimes lead to the formation of resinous byproducts, necessitating careful control of the reaction conditions to achieve good yields. sci-hub.se
Halogenation: The introduction of a halogen atom onto the indole ring is a key transformation for further functionalization. For electron-rich indoles like 5-methoxyindole, halogenation with reagents such as N-bromosuccinimide (NBS) can readily occur. chim.it Enzymatic halogenation has also been explored, offering a green alternative. For instance, the RebH enzyme variant 3-LSR has been shown to effectively brominate 5-methoxyindole, yielding the corresponding 3-bromoindole with good to high yields. nih.gov This enzymatic approach often exhibits high regioselectivity and avoids the use of harsh reagents. nih.gov
Interactive Table: Electrophilic Substitution Reactions on 5-Methoxyindole Derivatives
| Reaction | Reagents | Position of Substitution | Product Type | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl₃ | C3 | Aldehyde | organic-chemistry.orgchemistrysteps.comwikipedia.org |
| Mannich | Formaldehyde, Secondary Amine | C3 | Aminomethyl derivative | arkat-usa.orgnih.govsci-hub.se |
| Bromination | N-Bromosuccinimide (NBS) | C3 | Bromo-derivative | chim.it |
| Enzymatic Bromination | 3-LSR enzyme, NaBr | C3 | Bromo-derivative | nih.gov |
Coupling Reactions for the Construction of Complex Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecules from simpler precursors. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of derivatives that can be synthesized from 1H-Indole-1-ethanol, 5-methoxy- and its halogenated counterparts.
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. thieme-connect.de For instance, 5-methoxy-3-iodoindole can be coupled with arylboronic acids to afford 3-aryl-5-methoxyindoles. thieme-connect.de The choice of base, solvent, and palladium catalyst/ligand system is crucial for achieving high yields and selectivity. thieme-connect.de
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org 5-Bromoindole derivatives can undergo Sonogashira coupling with various terminal alkynes to produce alkynylated indoles. thieme-connect.deresearchgate.net These reactions are often carried out under mild conditions. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orgnih.govlibretexts.org The development of various phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl halides under mild conditions. wikipedia.orgrsc.orgorganic-chemistry.org This reaction provides a direct route to N-aryl indole derivatives.
Interactive Table: Coupling Reactions for Functionalizing the 5-Methoxyindole Scaffold
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Product Type | Reference |
|---|---|---|---|---|---|
| Suzuki | Organoboron compound, Organohalide | Pd catalyst | C-C | Aryl-substituted indole | thieme-connect.de |
| Sonogashira | Terminal alkyne, Organohalide | Pd catalyst, Cu(I) co-catalyst | C-C (sp-sp²) | Alkynyl-substituted indole | thieme-connect.dewikipedia.orglibretexts.org |
| Buchwald-Hartwig | Amine, Organohalide | Pd catalyst, Phosphine ligand | C-N | N-Aryl indole | wikipedia.orgnih.govlibretexts.org |
Process Optimization and Scalability Research
The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to enhance yield, purity, and cost-effectiveness.
Methodologies for Enhanced Yield and Purity
Several strategies can be employed to improve the yield and purity of 1H-Indole-1-ethanol, 5-methoxy- and its derivatives. The choice of solvent is critical; for instance, using mixed solvents like tert-butyl methyl ether (TBME) and tetrahydrofuran (B95107) (THF) can improve yields and reduce byproducts in certain reactions. Temperature control is also paramount to prevent decomposition and side reactions.
Purification is a key step in obtaining high-purity material. Silica gel column chromatography is a common method for removing impurities. The selection of the eluent system, such as methanol (B129727)/ethyl acetate (B1210297) gradients, is tailored to the specific separation required. After purification, thorough drying under vacuum at controlled temperatures (e.g., 40–50 °C) is necessary to remove residual solvents without causing degradation of the product.
Industrial Production Considerations
For large-scale production, factors beyond yield and purity become critical. These include the cost and availability of starting materials, the safety of the chemical processes, and the environmental impact of the synthesis. The development of robust and scalable synthetic routes is an active area of research. This often involves minimizing the number of synthetic steps, using less hazardous reagents, and developing efficient work-up and purification procedures.
Dynamic optimization models and metaheuristic algorithms are being explored to determine the most efficient and economical production strategies for indole derivatives. researchgate.net These computational tools can help in identifying optimal reaction parameters and process designs for industrial-scale manufacturing.
Biological Activity Spectrum and Mechanistic Investigations of 1h Indole 1 Ethanol, 5 Methoxy and Its Derivatives
Antimicrobial Research
The antimicrobial potential of indole (B1671886) derivatives is well-documented, with various synthetic and naturally occurring indole compounds demonstrating efficacy against a range of microbial pathogens. Research into these compounds is driven by the urgent need for new antimicrobial agents to combat the rise of drug-resistant infections.
In Vitro Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
Indole derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. While the broader class of indole compounds has been evaluated, specific in vitro efficacy data for 1H-Indole-1-ethanol, 5-methoxy- against key bacterial strains such as Staphylococcus aureus and Escherichia coli is not extensively detailed in the current scientific literature. However, related indole structures have been investigated. For instance, various 3-substituted-1H-imidazol-5-yl-1H-indoles have been identified as growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The general findings for related compounds suggest that the indole scaffold is a promising starting point for the development of new antibacterial agents.
Antifungal Activity Assessment (e.g., Candida albicans)
Similar to their antibacterial action, indole derivatives have also been explored for their antifungal properties. The opportunistic fungal pathogen Candida albicans is a common target in these investigations. While specific studies focusing solely on the antifungal activity of 1H-Indole-1-ethanol, 5-methoxy- against Candida albicans are limited in publicly available research, derivatives from the broader indole family have shown notable activity. For example, certain 3-substituted-1H-imidazol-5-yl-1H-indole derivatives have been identified as selective antifungals against Cryptococcus neoformans, another significant fungal pathogen. mdpi.com
Minimum Inhibitory Concentration (MIC) and Diameter of Inhibition Zone (DIZ) Studies
| General Activity of Selected Indole Derivatives | | :--- | :--- | | Compound Class | Observed Activity | | 3-substituted-1H-imidazol-5-yl-1H-indoles | Weak growth inhibition of MRSA. mdpi.com | | Pyridazino[4,5-b]indoles | Antibacterial activity against Bacillus subtilis. mdpi.com | | General Indole Derivatives | Potential antimicrobial properties against various bacteria and fungi. |
Antiproliferative and Apoptosis Induction Studies
The investigation of indole derivatives as anticancer agents is an active area of research. Their ability to induce cytotoxicity and trigger programmed cell death (apoptosis) in cancer cells makes them attractive candidates for drug development.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
Derivatives of the indole nucleus have demonstrated cytotoxic effects against a range of human cancer cell lines. While comprehensive studies detailing the in vitro cytotoxicity of 1H-Indole-1-ethanol, 5-methoxy- across a panel of cancer cells are not widely published, research on related compounds provides insight into the potential of this chemical class. For instance, some indole derivatives have been shown to possess cytotoxic properties. The specific contribution of the 5-methoxy and 1-ethanol substitutions on the cytotoxic profile of the indole ring remains an area for further detailed investigation.
Molecular Mechanisms of Apoptosis Induction (e.g., Caspase Activation)
Apoptosis is a critical process for eliminating cancerous cells, and its induction is a key mechanism for many chemotherapeutic agents. A central feature of apoptosis is the activation of a family of proteases known as caspases. Studies on ethanol (B145695), a component of the compound's substituent, have shown that it can enhance apoptosis and increase caspase activity under certain conditions. Specifically, ethanol has been observed to promote apoptosis by increasing caspase activity, which can involve the activation of caspase-3. Furthermore, the induction of apoptosis by some indole alkaloids has been linked to the activation of caspases. While these findings suggest potential pathways, direct experimental evidence detailing the specific molecular mechanisms of apoptosis induction, including the activation of specific caspases by 1H-Indole-1-ethanol, 5-methoxy-, is not yet available in the scientific literature.
| Apoptosis-Related Findings for Related Structures/Components | | :--- | :--- | | Substance/Compound Class | Observation | | Ethanol | Can enhance apoptosis and increase caspase activity. | | Aplysinopsin (Indole Alkaloid) Derivatives | Can induce apoptosis through caspase-dependent pathways. | | General Indole Derivatives | Investigated for pro-apoptotic and anticancer properties. |
Cell Cycle Arrest and Modulation Research (e.g., G2/M Phase Inhibition)
The dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention. Research has shown that certain indole derivatives can modulate cell cycle progression, often leading to arrest at specific checkpoints, thereby inhibiting the proliferation of cancer cells.
Studies on derivatives of 1H-Indole-1-ethanol, 5-methoxy- have indicated their potential to induce cell cycle arrest, particularly at the G2/M phase. This phase is a critical checkpoint that ensures the cell is ready for mitosis. Inhibition at this stage can prevent the division of cells with damaged DNA, a common characteristic of cancer cells. For instance, research has indicated that 1H-Indole-1-ethanol, 5-methoxy- can inhibit cell cycle progression at the G2/M phase, leading to programmed cell death in cancer cells.
Furthermore, other related indole derivatives have demonstrated similar effects. Chromene derivatives, for example, have been shown to arrest the growth of various cancer cell lines, including mammary gland, colon, and liver cancer, at the G2/M phase. researchgate.net Similarly, a synthetic benz[f]indole-4,9-dione analog was found to induce G2/M cell cycle arrest in human lung cancer cells. mdpi.com The mechanism often involves the modulation of key regulatory proteins. For example, the downregulation of the cyclin B1/CDK1 complex, a crucial driver of the G2/M transition, has been observed in cells treated with certain stilbenoid and janerin (B14756719) compounds, leading to G2/M arrest. frontiersin.orgnih.gov While not all studies focus directly on 1H-Indole-1-ethanol, 5-methoxy-, the consistent findings across a range of structurally related indole derivatives suggest a common mechanistic pathway involving the disruption of the G2/M checkpoint.
Table 1: Research Findings on Cell Cycle Arrest by Indole Derivatives and Related Compounds
| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 1H-Indole-1-ethanol, 5-methoxy- | Cancer cell lines | Inhibition of cell cycle progression at G2/M phase | |
| Chromene derivatives | MCF-7, HCT-116, HepG-2 | Growth arrest at the G2/M phase | researchgate.net |
| Benz[f]indole-4,9-dione analog | A549 (human lung cancer) | Induction of G2/M cell cycle arrest | mdpi.com |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (human lung cancer) | Arrest at the G2/M phase | frontiersin.org |
| Janerin | THP-1 (human leukemic cells) | Cell cycle arrest at the G2/M phase | nih.gov |
Neuroprotective and Antioxidant Activity Research
The neuroprotective and antioxidant properties of indole derivatives are of significant interest due to the role of oxidative stress in various neurodegenerative diseases.
Research has highlighted the neuroprotective potential of 1H-Indole-1-ethanol, 5-methoxy-, demonstrating its ability to protect neuronal cells from damage induced by oxidative stress. nih.gov A study on 5-methoxyindole-2-carboxylic acid (MICA), a related compound, showed that it affords neuroprotection against stroke injury by preserving mitochondrial function and attenuating oxidative stress. researchgate.net This was reflected by a decrease in hydrogen peroxide production and markers of lipid and protein damage. researchgate.net
Synthetic indole-phenolic hybrid compounds have also been evaluated as multifunctional neuroprotectors. These compounds exhibited strong antioxidant and cytoprotective effects against reactive oxygen species (ROS) in cellular models. researchgate.net The neuroprotective activity is often linked to the core indole structure and the presence of substituents like the methoxy (B1213986) group.
The antioxidant activity of many compounds stems from their ability to scavenge free radicals, which are highly reactive molecules that can damage cells. Indolic compounds are a broad family of substances that have been studied for their potential as chemical preventive agents against diseases like cancer and those related to oxidative stress. mdpi.com
The free radical-scavenging activity of indolic compounds has been demonstrated in both aqueous and ethanolic media. mdpi.com The mechanism is often attributed to the ability of the indole ring to donate a hydrogen atom from the pyrrole (B145914) ring, thereby neutralizing free radicals. mdpi.com The presence of a methoxy group, an electron-donating substituent, is known to increase the stability of the resulting free radical, thus enhancing the antioxidant activity. researchgate.net This is supported by studies on methoxyphenols, which have shown efficient scavenging of various radicals. nih.gov
In addition to directly scavenging free radicals, some compounds can exert their antioxidant effects by modulating the body's own defense systems. This includes the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes play a crucial role in detoxifying reactive oxygen species. nih.gov
While direct studies on the effect of 1H-Indole-1-ethanol, 5-methoxy- on these specific enzymes are limited, research on other natural compounds provides a potential mechanism. Many bioactive compounds activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. mdpi.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes, including those for SOD, CAT, and GPx. nih.gov For instance, isoquinoline (B145761) alkaloids, which are also nitrogen-containing heterocyclic compounds, have been shown to upregulate the expression of Nrf2 and its target antioxidant enzymes. nih.gov It is plausible that 5-methoxyindole (B15748) derivatives could exert their antioxidant effects, at least in part, through the activation of the Nrf2 signaling pathway, thereby enhancing the cellular antioxidant defense capacity. An ethanol extract of Camellia japonica, containing antioxidant compounds like quercetin (B1663063) and kaempferol, has been shown to increase the protein expression and activity of SOD, CAT, and GPx.
Enzyme and Receptor Interaction Research
The biological effects of 1H-Indole-1-ethanol, 5-methoxy- and its derivatives are also mediated through their interactions with specific enzymes and receptors, leading to the modulation of various signaling pathways.
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. It is also implicated in the development of some cancers. The selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. mdpi.com
A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have been synthesized and evaluated for their anti-inflammatory and COX inhibitory activities. Some of these compounds were found to selectively inhibit the COX-2 enzyme. nih.gov Further research on other methoxy-indole derivatives, such as 7-methoxy indolizines and 1,3-dihydro-2H-indolin-2-one derivatives, has also demonstrated potent COX-2 inhibitory activity. mdpi.com These findings highlight the potential of the 5-methoxyindole scaffold as a basis for the development of new selective COX-2 inhibitors.
Table 2: Investigated Biological Activities of 1H-Indole-1-ethanol, 5-methoxy- and its Derivatives
| Biological Activity | Key Findings | Potential Mechanism(s) | Reference(s) |
|---|---|---|---|
| Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells. | Downregulation of cyclin B1/CDK1 complex. | researchgate.netmdpi.comfrontiersin.orgnih.gov |
| Neuroprotection | Protects neuronal cells from oxidative stress-induced damage. | Preservation of mitochondrial function, attenuation of oxidative stress. | researchgate.netnih.govresearchgate.net |
| Free Radical Scavenging | Scavenges various free radicals. | Hydrogen donation from the indole ring, stabilization of the resulting radical by the methoxy group. | researchgate.netmdpi.comnih.gov |
| Antioxidant Enzyme Modulation | Potentially upregulates endogenous antioxidant enzymes (SOD, CAT, GPx). | Possible activation of the Nrf2 signaling pathway. | mdpi.comnih.govnih.govnih.gov |
| COX-2 Inhibition | Selectively inhibits the COX-2 enzyme. | Direct binding to the active site of the COX-2 enzyme. | mdpi.comnih.gov |
Serotonin (B10506) Receptor Binding Affinities and Functional Activity (e.g., 5-HT4 receptor)
The indole nucleus is a foundational scaffold for many compounds targeting serotonin (5-hydroxytryptamine, 5-HT) receptors, owing to its structural similarity to serotonin. The 5-methoxy- substitution on the indole ring, in particular, is a key feature in many neurologically active agents. Derivatives of 5-methoxyindole have been shown to possess affinity for various serotonin receptor subtypes, which may contribute to potential neuroactive properties.
The 5-HT4 receptor, a G-protein-coupled receptor (GPCR), is of particular interest as it is involved in modulating cognitive function and neuroplasticity. nih.gov Activation of 5-HT4 receptors can lead to rapid antidepressant-like effects in preclinical models. nih.gov Indole derivatives have been developed as both potent agonists and antagonists for the 5-HT4 receptor. atlasgeneticsoncology.org For example, the indole ester SB 203186 is a selective 5-HT4 antagonist, while other indole-based compounds like GR 113808 show high affinity for this receptor. atlasgeneticsoncology.org While specific binding data for 1H-Indole-1-ethanol, 5-methoxy- is not extensively detailed in the available literature, the activity of structurally related compounds suggests its potential for interaction. For instance, while 5-methoxy N,N-dimethyltryptamine was found to be inactive as an agonist at 5-HT4 receptors, other indole analogues show a range of potencies, indicating that substitutions on the indole core are critical for determining functional activity at this receptor subtype. nih.gov The study of various indole analogues has been crucial in defining the characteristics of different 5-HT receptor subtypes. nih.govnih.gov
The potential for phytochemicals with indole-like structures to interact with serotonin receptors is an active area of research, with computational studies showing that compounds like genistein (B1671435) and daidzein (B1669772) may exhibit favorable binding to 5-HT receptors. nih.gov
Table 1: Activity of Select Indole Derivatives at Serotonin Receptors
| Compound | Receptor Target | Activity | Reference |
|---|---|---|---|
| 5-methoxy N,N, dimethyltryptamine | 5-HT4 | Inactive as agonist | nih.gov |
| GR 113808 | 5-HT4 | High-affinity ligand | atlasgeneticsoncology.org |
| SB 203186 | 5-HT4 | Potent and selective antagonist | atlasgeneticsoncology.org |
Cannabinoid Receptor (CB1, CB2) Ligand Binding and Functional Assessment
The endocannabinoid system, primarily composed of the cannabinoid receptors CB1 and CB2, their endogenous ligands (like anandamide), and metabolic enzymes, is a critical regulator of numerous physiological processes. nih.govnih.gov The CB1 receptor is one of the most abundant GPCRs in the brain, mediating the psychoactive effects of cannabinoids and influencing pain, memory, and reward signaling. nih.govnih.gov
Indole-based structures are prominent in synthetic cannabinoid receptor modulators. For example, aminoalkylindoles like WIN 55,212 are known to be potent cannabinoid agonists. nih.gov Computational and experimental studies have explored the binding of various indole derivatives to CB1 and CB2 receptors, revealing that specific structural features dictate binding affinity and selectivity. nih.gov The functional assessment of cannabinoid ligands is complex, as compounds can exhibit functional selectivity or biased agonism. This means a ligand can preferentially activate certain downstream signaling pathways (e.g., G-protein activation) over others (e.g., β-arrestin recruitment). nih.gov For instance, WIN 55,212 produces maximal activation of the Gi protein but submaximal activation of the Go protein. nih.gov
Chronic exposure to ethanol has been shown to down-regulate CB1 receptors, suggesting a complex interplay between alcohol consumption and the endocannabinoid system. nih.gov While direct binding and functional assessment data for 1H-Indole-1-ethanol, 5-methoxy- at cannabinoid receptors are not specified in the reviewed literature, its structural components—an indole core and an ethanol group—suggest a potential for interaction with this system that warrants further investigation. nih.govnih.gov
Table 2: Functional Selectivity of Select Cannabinoid Receptor Agonists
| Compound | Receptor | Gi Protein Activation | Go Protein Activation | Reference |
|---|---|---|---|---|
| HU-210 | CB1/CB2 | Maximal | Maximal | nih.gov |
| Anandamide | CB1/CB2 | Maximal | Submaximal | nih.gov |
Ion Channel Modulation (e.g., Voltage-Gated Potassium Channels, Calcium Entry)
Emerging research indicates that 1H-Indole-1-ethanol, 5-methoxy- may exert some of its biological effects through the modulation of ion channels. Specifically, it has been suggested that the compound can inhibit voltage-gated potassium channels and enhance calcium entry.
Voltage-gated potassium (K+) channels are crucial for setting the resting membrane potential and repolarizing the membrane after action potentials in excitable cells like neurons. nih.gov Inhibition of these channels can lead to increased neuronal excitability. Calcium (Ca2+) entry into cells is a ubiquitous second messenger signal that triggers a vast array of cellular processes, from neurotransmitter release to gene transcription. Therefore, the modulation of these channels represents a significant mechanism for influencing cellular signaling pathways.
The modulation of ligand-gated ion channels by related indole compounds has also been studied. For instance, 5-methoxy-indole has been shown to exhibit both allosteric agonism and orthosteric inverse agonism at the 5-HT3 receptor, a ligand-gated ion channel, depending on its concentration. nih.gov This highlights the capacity of simple indole structures to engage in complex interactions with ion channels.
Interaction with Drug Efflux Pumps (e.g., ABCG2)
The ATP-binding cassette (ABC) transporter ABCG2 (also known as breast cancer resistance protein, BCRP) is a drug efflux pump that plays a significant role in multidrug resistance (MDR) in cancer. nih.govnih.gov By actively transporting a wide range of chemotherapeutic agents out of cancer cells, ABCG2 can reduce their intracellular concentration and thus their efficacy. nih.gov ABCG2 is also expressed in physiological barriers, such as the gastrointestinal tract and the blood-brain barrier, where it affects the oral bioavailability and central nervous system penetration of its substrates. nih.gov
Downregulation or inhibition of ABC drug transporters is a promising strategy to reverse MDR in cancer cells. nih.gov Certain natural compounds, including some alkaloids, have been found to decrease the expression of ABCB1 and ABCG2, thereby overcoming drug resistance in cancer cell lines. nih.gov For example, the alkaloid nuciferine (B1677029) was shown to inhibit the PI3K/Akt/ERK pathway, leading to reduced expression of these transporters. nih.gov While specific studies on the interaction between 1H-Indole-1-ethanol, 5-methoxy- and ABCG2 are not available, the established ability of other heterocyclic and alkaloid compounds to modulate these pumps suggests a potential area for future research.
Anti-Inflammatory Effects and Associated Signaling Pathways
Inflammation is a biological defense mechanism that can become pathogenic in chronic diseases. nih.gov Intracellular signaling cascades, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways, are central to the inflammatory response. nih.gov Consequently, inhibitors of these pathways are being explored as novel anti-inflammatory agents. nih.gov
Related indole-containing compounds have demonstrated anti-inflammatory properties. nih.gov For example, melatonin (B1676174) (N-acetyl-5-methoxytryptamine), which shares the 5-methoxyindole core, is known for its anti-inflammatory effects. nih.gov The mechanisms underlying the potential anti-inflammatory activity of indole derivatives could involve the modulation of these key signaling pathways. For instance, phytochemicals such as resveratrol (B1683913) and baicalin (B1667713) are known to inhibit the PI3K/Akt pathway, which can lead to the downregulation of inflammatory mediators. nih.gov Given the structural similarities, it is plausible that 1H-Indole-1-ethanol, 5-methoxy- could exert anti-inflammatory effects by interacting with one or more of these signaling networks.
Investigation of Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is fundamental during embryonic development and is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma. nih.govnih.gov The pathway relies on the SMO (Smoothened) receptor and the GLI family of transcription factors to regulate the expression of target genes involved in cell proliferation and survival. nih.gov
Recent research has identified certain indole derivatives as potent inhibitors of the Hh pathway. nih.gov In one study, novel 2-phenylindole (B188600) derivatives showed strong inhibition of Smoothened Agonist (SAG)-induced Hedgehog signaling in a reporter cell line, with IC50 values in the nanomolar range. nih.gov This inhibition of the Hh pathway presents a dual benefit, as it can directly target tumor cells and also reconfigure the tumor microenvironment to be more susceptible to immune attack. nih.gov The finding that specific indole structures can potently repress this pathway suggests that 1H-Indole-1-ethanol, 5-methoxy- and its related analogues could be investigated for similar activity.
Table 3: Hedgehog Signaling Inhibition by Select Indole Derivatives
| Compound | Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| Indole 33 | NIH3T3 Shh-Light II | Inhibition of SAG-induced Hh signaling | 19 nM | nih.gov |
| Indole 44 | NIH3T3 Shh-Light II | Inhibition of SAG-induced Hh signaling | 72 nM | nih.gov |
Tubulin Polymerization Inhibition Studies
Microtubules, dynamic polymers of α,β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport. nih.gov Disrupting microtubule dynamics by inhibiting tubulin polymerization is a highly effective strategy in cancer chemotherapy. nih.gov The indole scaffold is a "privileged" structure found in numerous potent tubulin polymerization inhibitors, both natural (e.g., vinca (B1221190) alkaloids) and synthetic. unipi.itmdpi.com
Many indole-based inhibitors bind to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.gov This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death). nih.gov Structure-activity relationship studies have shown that substitutions at various positions on the indole ring significantly impact anti-tubulin activity. unipi.itmdpi.com For instance, arylthioindole derivatives and compounds with a 3,4,5-trimethoxyphenyl moiety (a common feature in colchicine-site binders) are often potent inhibitors. nih.gov Several novel indole derivatives have been shown to inhibit tubulin polymerization at submicromolar concentrations, proving more potent than colchicine itself in some cases. unipi.it This established and potent activity of the indole class against tubulin polymerization makes 1H-Indole-1-ethanol, 5-methoxy- a compound of interest for evaluation in this context.
Table 4: Tubulin Polymerization Inhibition by Select Indole Derivatives
| Compound | Activity | IC50 Value (Tubulin Polymerization) | Reference |
|---|---|---|---|
| Colchicine | Inhibition of tubulin polymerization | 3.2 µM | unipi.it |
| Combretastatin A-4 (CSA4) | Inhibition of tubulin polymerization | 1.0 µM | unipi.it |
| Indole Derivative 1k | Potent inhibition of tubulin polymerization | 0.58 µM | mdpi.com |
| Indole Derivative 7 | Inhibition of tubulin polymerization | < 1.0 µM | unipi.it |
Research on 1H-Indole-1-ethanol, 5-methoxy- in Chemoprotection Against Cisplatin-Induced Organ Damage Remains Undisclosed
Despite a comprehensive review of available scientific literature, no specific non-clinical studies detailing the chemoprotective mechanisms of the chemical compound 1H-Indole-1-ethanol, 5-methoxy- against organ damage induced by the chemotherapy agent cisplatin (B142131) have been publicly identified.
Cisplatin is a potent and widely used anticancer drug; however, its clinical utility is often limited by severe side effects, most notably dose-dependent toxicity to organs such as the kidneys and liver. This toxicity is primarily mediated by mechanisms including increased oxidative stress, inflammation, and apoptosis (programmed cell death) in healthy tissues.
Consequently, there is significant scientific interest in identifying and developing chemoprotective agents that can mitigate these adverse effects without compromising the therapeutic efficacy of cisplatin. The indole nucleus, a core structural component of 1H-Indole-1-ethanol, 5-methoxy-, is found in numerous compounds that have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. These properties are theoretically relevant to counteracting the mechanisms of cisplatin-induced damage.
For instance, research on other indole derivatives has shown promise in this area. Studies on compounds such as harmine (B1663883) and various plant-derived extracts containing indole alkaloids have demonstrated protective effects against cisplatin-induced toxicity in preclinical models. The mechanisms underlying these effects often involve the scavenging of reactive oxygen species, modulation of inflammatory pathways (such as NF-κB), and inhibition of apoptotic cascades.
However, the specific biological activity spectrum and mechanistic investigations pertaining to 1H-Indole-1-ethanol, 5-methoxy- in the context of cisplatin-induced chemoprotection are not available in the public domain. While general biological activities of indole compounds have been described, including their potential as antioxidant and anti-inflammatory agents, dedicated studies applying these investigations to cisplatin-induced organ damage models for 1H-Indole-1-ethanol, 5-methoxy- are absent from the current body of scientific and patent literature.
Therefore, a detailed analysis of its chemoprotective mechanisms, including any potential data on its efficacy in non-clinical models against cisplatin-induced organ damage, cannot be provided at this time. Further research and publication in this specific area would be necessary to elucidate the potential of 1H-Indole-1-ethanol, 5-methoxy- as a chemoprotective agent.
Structure Activity Relationship Sar and Computational Chemistry Studies
Elucidation of Structural Determinants for Biological Activity
The biological profile of 1H-Indole-1-ethanol, 5-methoxy- is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups.
The positioning of the methoxy (B1213986) (-OCH₃) and ethanol (B145695) (-CH₂CH₂OH) groups on the indole (B1671886) scaffold is a critical determinant of the molecule's reactivity and biological interactions. The methoxy group at the C5 position acts as an electron-donating group through resonance, which influences the electron density of the indole ring, particularly enhancing it at the C3 and C7 positions. This electronic modification can modulate the molecule's ability to interact with biological targets. Many naturally occurring and synthetic indoles feature methoxy substituents to enhance and diversify their reactivity and regiochemical behavior. chim.it
The ethanol substituent is located at the N1 position of the indole ring. The hydroxyl group of this ethanol side chain is a key functional feature, capable of acting as a hydrogen bond donor, which is often crucial for binding to enzymes and receptors. nih.gov The rotational flexibility of the ethanol group allows the molecule to adopt various conformations, which can be essential for fitting into specific binding pockets of biological targets.
Modifications to the indole ring or the ethanol side chain can significantly alter the biological activity of the parent compound. SAR studies on related indole derivatives provide insights into how such changes can tune the molecule's properties. For example, in a series of indole-based HIV-1 fusion inhibitors, the linkage points between indole rings and substitutions at the 3-position were found to be critical for activity. nih.gov
Research on other indole structures has demonstrated that the introduction of different substituents can lead to varied pharmacological profiles. For instance, the addition of fluoro groups to the indole ring or modifications to side chains has been shown to affect binding affinity to targets like cannabinoid receptors. nih.gov Similarly, alkylation at the nitrogen positions of related heterocyclic structures can lead to a marked reduction in activity, suggesting these sites may be involved in crucial hydrogen-bonding interactions with a biological target. acs.org The metabolic stability of a compound can also be affected, as seen in related molecules where the presence of a methoxy group led to decreased stability in the presence of liver microsomes. acs.org
Table 1: Influence of Substitutions on the Activity of Related Indole Scaffolds
| Parent Scaffold/Compound Class | Substitution/Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| Bis-indole | Change in linkage from 6-6' to 5-6', 6-5', or 5-5' | Reduced binding affinity and cell-based activity. | nih.gov |
| Bis-indole | Substitution at the 3-position | Potential for enhanced interaction in the hydrophobic pocket of the target. | nih.gov |
| Diindolylmethane (DIM) derivative | Pentafluoroethylation of side chain | Resulted in the best CB₁ ligand in the series. | nih.gov |
| Tetrahydro-γ-carboline | Methylation at N¹ or N⁵ position | Marked reduction of activity, suggesting key H-bond interactions. | acs.org |
This table presents data from related indole compounds to illustrate the principles of SAR, as direct modification data for 1H-Indole-1-ethanol, 5-methoxy- is not specified in the provided sources.
The three-dimensional conformation of 1H-Indole-1-ethanol, 5-methoxy- is crucial for its biological potency. The dihedral angle, which describes the angle between the plane of the indole ring and the ethanol side chain, is a critical parameter governing intermolecular interactions. The ethanol side chain is suggested to adopt a gauche conformation, influenced by steric and electronic interactions between its hydroxyl group and the indole's π-system.
Studies of analogous indole derivatives highlight the importance of molecular conformation. In one related compound, 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, the dihedral angle between the indole and trimethoxyphenyl rings was found to be 45.35 (5)°. researchgate.net In another case, a bis-indole derivative, the two indole ring systems were oriented at a dihedral angle of 72.17 (7)°. nih.gov These specific spatial arrangements are often essential for optimal binding to a target. The rotational flexibility of the ethanol group in 1H-Indole-1-ethanol, 5-methoxy- allows it to exist in various conformational states, which could enable it to adapt to the topology of different binding sites.
Molecular Docking and Ligand-Target Interaction Analysis
Computational tools like molecular docking are used to predict and analyze how 1H-Indole-1-ethanol, 5-methoxy- might bind to its biological targets.
Molecular docking simulations can predict the preferred orientation of 1H-Indole-1-ethanol, 5-methoxy- when it binds to a receptor or an enzyme's active site. This allows for the identification of the most likely binding pose and the key interactions that stabilize the ligand-target complex. For related indole derivatives, docking studies have successfully predicted binding modes that correlate well with observed biological activity. nih.gov
For instance, docking studies on other indole compounds have been used to estimate their inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and the allosteric site of ALOX15. nih.govresearchgate.netnih.gov It is proposed that 1H-Indole-1-ethanol, 5-methoxy- may interact with various molecular targets, including serotonin (B10506) receptors, monoamine transporters, or cytochrome P450 enzymes. Docking simulations would be instrumental in visualizing how the compound fits into the binding pockets of these proteins, guiding further optimization of the structure to enhance potency and selectivity.
The stability of the complex between 1H-Indole-1-ethanol, 5-methoxy- and its biological target is determined by a network of intermolecular interactions. The hydroxyl group of the ethanol side chain is a prime candidate for forming strong hydrogen bonds with amino acid residues in a binding pocket. Similarly, the oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor.
Table 2: Potential Intermolecular Interactions for 1H-Indole-1-ethanol, 5-methoxy-
| Interacting Group of Compound | Type of Interaction | Potential Partner in Biological Target | Reference |
|---|---|---|---|
| Ethanol -OH group | Hydrogen Bond (Donor) | Carbonyl oxygen, Asp, Glu, Ser, Thr residues | nih.gov |
| Methoxy -O- atom | Hydrogen Bond (Acceptor) | Amine protons, Arg, Lys, His residues | nih.gov |
| Indole Ring (π-system) | π-Hydrogen Bond (Acceptor) | OH groups (e.g., from Ser, Thr, Tyr) | researchgate.net |
| Indole Ring (π-system) | C-H...π Interaction | Aliphatic/Aromatic C-H groups |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery and medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.combrieflands.com The primary goal is to develop a predictive model that can estimate the activity of novel, unsynthesized molecules. brieflands.com For a series of indole derivatives, QSAR models are frequently developed to understand how different substituents influence a specific biological outcome, such as anti-proliferative or enzyme inhibitory effects. neliti.comniscpr.res.in
A typical QSAR study involves several steps:
Data Set Selection : A series of structurally related compounds, including analogues of 1H-Indole-1-ethanol, 5-methoxy-, with experimentally measured biological activity (e.g., IC₅₀ values) is compiled. neliti.com
Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors calculated using computational software. neliti.com
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. neliti.com
Model Validation : The robustness and predictive power of the model are rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). niscpr.res.in
While a specific QSAR model for 1H-Indole-1-ethanol, 5-methoxy- is not prominently published, QSAR studies on other indole derivatives have successfully identified key features for activity. For instance, studies on Me-indoxam derivatives as PLA2 inhibitors revealed that molecular size, energy, polarity, and the rotational flexibility of substituents are critical for inhibitory activity. niscpr.res.in Such models provide invaluable guidance for designing new derivatives with potentially enhanced potency.
Advanced Computational Chemistry Approaches
Beyond traditional QSAR, advanced computational methods offer deeper insights into the molecular behavior of 1H-Indole-1-ethanol, 5-methoxy- at the atomic level.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.net It is widely applied to indole derivatives to understand their reactivity, stability, and spectroscopic characteristics. nih.gov
Electronic Properties: DFT calculations provide crucial information on the electronic landscape of a molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov For indole derivatives, the distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps identify the nucleophilic and electrophilic sites, predicting how the molecule will interact with biological targets. nih.gov The electron-donating methoxy group at the C5 position of the indole ring is known to influence the ring's electron density, which can be precisely quantified by DFT.
Vibrational Properties: DFT is also used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands to specific molecular motions (stretching, bending, torsion). nih.gov The excellent agreement often found between calculated and experimental spectra allows for a confident structural characterization. nih.gov
Below is a table of expected characteristic vibrational frequencies for the functional groups present in 1H-Indole-1-ethanol, 5-methoxy-, based on DFT studies of analogous structures and general spectroscopic data.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | ~3300-3500 (broad) |
| Indole N-H | N-H Stretch | ~3400-3500 |
| Alkyl C-H | C-H Stretch | ~2850-2960 |
| Aromatic C-H | C-H Stretch | ~3000-3100 |
| Aromatic C=C | C=C Stretch | ~1450-1600 |
| Methoxy (-OCH₃) | C-O-C Asymmetric Stretch | ~1220-1250 |
| Ethanol C-O | C-O Stretch | ~1050-1150 |
This table represents typical ranges and the exact values for 1H-Indole-1-ethanol, 5-methoxy- would require specific DFT calculation.
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For 1H-Indole-1-ethanol, 5-methoxy-, MD simulations can provide critical insights into its behavior in a biological environment, such as its interaction with a protein's binding pocket. nih.govespublisher.com
The simulation process involves:
System Setup : A system is created containing the ligand (1H-Indole-1-ethanol, 5-methoxy-), the target protein, and solvent molecules (typically water) to mimic physiological conditions.
Simulation : The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of every atom over a period ranging from nanoseconds to microseconds.
Analysis : The resulting trajectories are analyzed to understand conformational changes, binding stability, and key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov
MD simulations of indole derivatives binding to enzymes like Pim-1 kinase or MmpL3 have been used to examine the stability of the ligand-receptor complex and to identify crucial amino acid residues involved in the interaction. nih.govnih.gov Such studies can explain why certain derivatives are more potent than others and provide a dynamic picture of the binding event that is complementary to the static view from molecular docking. nih.gov For 1H-Indole-1-ethanol, 5-methoxy-, MD could be used to study the flexibility of the N-ethanol side chain and how it orients itself to optimize interactions within a binding site.
Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that helps to understand the relationship between the three-dimensional properties of a molecule and its biological activity. documentsdelivered.com It correlates the steric and electrostatic fields of a set of molecules with their potency. nih.gov
The CoMFA methodology involves:
Molecular Alignment : A dataset of active compounds, including 1H-Indole-1-ethanol, 5-methoxy-, is structurally aligned based on a common scaffold or a docked conformation. documentsdelivered.com
Field Calculation : The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies are calculated using a probe atom.
Statistical Correlation : The resulting thousands of field values are correlated with the biological activity data using the Partial Least Squares (PLS) statistical method. This generates a QSAR model with predictive capability. nih.gov
Contour Map Visualization : The results are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely affect biological activity. For example, green contours typically indicate areas where bulky groups enhance activity, while yellow contours show where they are detrimental. Similarly, blue and red contours indicate regions where positive and negative charges, respectively, are favorable. nih.gov
CoMFA studies on various indole derivatives have successfully guided the design of more potent inhibitors for targets like tubulin and 5-lipoxygenase. nih.govnih.gov For a series containing 1H-Indole-1-ethanol, 5-methoxy-, a CoMFA model could reveal the optimal steric and electronic requirements for the N-ethanol and C5-methoxy substituents to maximize biological activity. nih.gov
Polymorphism and Solid State Chemistry Research
Identification and Characterization of Polymorphic Forms (e.g., 5-methoxy-1H-indole-2-carboxylic acid)
The existence of polymorphism in 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has been a subject of scientific investigation. To date, two polymorphic forms of this compound have been identified and characterized. mdpi.com The initial polymorph, designated as polymorph 1, was found to crystallize in the monoclinic system with a C2/c space group. mdpi.com More recently, a new polymorph, polymorph 2, was discovered and characterized, which crystallizes in the monoclinic P2₁/c space group. mdpi.comdntb.gov.uanih.gov
The identification of these different forms is a critical first step in understanding the solid-state landscape of this compound. The distinct crystal structures of these polymorphs lead to different physical properties, which can have significant implications for its use in various applications.
Single-Crystal X-ray Diffraction Analysis of Crystal Structures
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystal lattice. This powerful analytical method has been instrumental in characterizing the crystal structures of the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid.
For polymorph 1 of MI2CA, SCXRD analysis revealed a monoclinic crystal system with the space group C2/c. mdpi.com In contrast, the more recently discovered polymorph 2 was found to crystallize in a different monoclinic space group, P2₁/c. mdpi.comdntb.gov.uanih.gov The detailed crystallographic data for both polymorphs are summarized in the interactive table below.
| Parameter | Polymorph 1 | Polymorph 2 |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| a (Å) | 13.079(3) | 4.0305(2) |
| b (Å) | 7.696(2) | 13.0346(6) |
| c (Å) | 35.185 | 17.2042(9) |
| β (°) | 91.06(3) | 91.871(5) |
| Z | 16 | 4 |
The distinct unit cell parameters and space groups unequivocally demonstrate the existence of two different crystalline forms of MI2CA.
Spectroscopic Characterization of Polymorphs (e.g., Infrared Spectroscopy)
While SCXRD provides the definitive crystal structure, spectroscopic techniques such as Infrared (IR) spectroscopy are valuable for distinguishing between polymorphic forms and for routine quality control. The different intermolecular interactions and molecular conformations within the crystal lattices of polymorphs result in distinct vibrational spectra.
Theoretical Studies of Solid-State Packing and Intermolecular Forces
Theoretical calculations, such as Density Functional Theory (DFT), provide valuable insights into the energetics of crystal packing and the nature of intermolecular forces that stabilize the different polymorphic forms. mdpi.comdntb.gov.uanih.gov These computational studies complement experimental data and aid in understanding the relative stabilities of polymorphs.
For 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations have been performed to study the dimeric and trimeric structures, and the results showed good agreement with experimental structural and spectroscopic data. mdpi.comdntb.gov.uanih.gov Hirshfeld surface analysis has also been a crucial tool in visualizing and quantifying the intermolecular interactions within the crystal structures. mdpi.com
A significant distinguishing feature between the two polymorphs is the hydrogen bonding network. In polymorph 2, molecules form cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O−H⋯O). mdpi.comdntb.gov.uanih.gov This feature is absent in polymorph 1. mdpi.com Furthermore, while both polymorphs exhibit N−H⋯O intermolecular hydrogen bonds, the acceptor atom differs. In polymorph 2, the oxygen atom of the methoxy (B1213986) group acts as the hydrogen bond acceptor, whereas in polymorph 1, it is the oxygen atom of the carboxylic group. mdpi.com Additionally, different C−H⋯O interactions are observed in the two polymorphs, further highlighting the distinct packing arrangements. mdpi.com These theoretical and analytical studies are essential for a comprehensive understanding of the polymorphism of this compound.
Analytical Methodologies for 1h Indole 1 Ethanol, 5 Methoxy Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the structural elucidation of "1H-Indole-1-ethanol, 5-methoxy-".
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of "1H-Indole-1-ethanol, 5-methoxy-" exhibits characteristic signals that confirm the presence of the ethanol (B145695) and methoxy (B1213986) groups attached to the indole (B1671886) ring. Key chemical shifts (δ) are typically observed around 3.82 ppm for the methoxy (-OCH₃) protons and at approximately 2.90 ppm and 3.86 ppm for the two methylene (B1212753) (-CH₂) groups of the ethanol side chain. The aromatic protons of the indole ring appear as a multiplet in the range of 6.77–7.15 ppm, while the indole NH proton often presents as a broad singlet around 6.18 ppm.
¹³C NMR: The carbon-13 NMR spectrum further corroborates the structure by identifying the distinct carbon environments. The methoxy carbon signal is typically found at δ 55.2 ppm, and the carbons of the ethanol side chain appear at approximately 61.8 ppm (-CH₂OH) and another value for the -CH₂-N group. The aromatic carbons of the indole ring resonate in the region of δ 102.1–135.4 ppm.
Table 1: Representative NMR Data for 1H-Indole-1-ethanol, 5-methoxy-
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.82 | Singlet | Methoxy (-OCH₃) |
| ¹H | ~2.90 | Triplet | Ethanol (-CH₂CH₂OH) |
| ¹H | ~3.86 | Triplet | Ethanol (-CH₂CH₂OH) |
| ¹H | 6.77–7.15 | Multiplet | Aromatic protons |
| ¹H | ~6.18 | Broad Singlet | Indole (N-H) |
| ¹³C | ~55.2 | - | Methoxy (-OCH₃) |
| ¹³C | ~61.8 | - | Ethanol (-CH₂OH) |
| ¹³C | 102.1–135.4 | - | Aromatic carbons |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in "1H-Indole-1-ethanol, 5-methoxy-". The IR spectrum displays characteristic absorption bands that correspond to specific molecular vibrations. A broad band observed near 3350 cm⁻¹ is indicative of the O–H stretch from the ethanol hydroxyl group. The asymmetric C–O–C stretching of the methoxy group typically appears as a strong absorption between 1220–1250 cm⁻¹. The N–H stretch of the indole ring is generally observed as a medium-intensity peak in the range of 3400–3450 cm⁻¹. Furthermore, bands in the 1450–1600 cm⁻¹ region are attributed to the aromatic C=C stretching vibrations of the indole ring.
Table 2: Key IR Absorption Bands for 1H-Indole-1-ethanol, 5-methoxy-
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3350 | O-H stretch (hydroxyl) |
| 1220–1250 | C-O-C asymmetric stretch (methoxy) |
| 3400–3450 | N-H stretch (indole) |
| 1450–1600 | Aromatic C=C stretch |
Note: The exact position and intensity of IR bands can be influenced by the sample preparation method.
Mass Spectrometry (ESI-MS-MS, ESI-TOF-MS, LC-MS/MS, GC-MS/MS)
Mass spectrometry techniques are vital for determining the molecular weight and fragmentation pattern of "1H-Indole-1-ethanol, 5-methoxy-", providing definitive structural confirmation.
Electrospray Ionization (ESI): ESI-MS is a soft ionization technique commonly used for polar molecules like "1H-Indole-1-ethanol, 5-methoxy-". It typically shows the protonated molecular ion [M+H]⁺, confirming the molecular weight. mdpi.com Tandem mass spectrometry (MS/MS) experiments on this ion can provide structural information by analyzing the fragmentation patterns. mdpi.comresearchgate.net
Time-of-Flight (TOF) Mass Spectrometry: ESI-TOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments with high accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is a powerful tool for the analysis of complex mixtures. mdpi.com It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it suitable for identifying and quantifying "1H-Indole-1-ethanol, 5-methoxy-" in various matrices. mdpi.com The use of Multiple Reaction Monitoring (MRM) mode in tandem MS enhances selectivity and sensitivity. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS): For volatile derivatives of "1H-Indole-1-ethanol, 5-methoxy-", GC-MS/MS can be employed. nih.gov Electron ionization (EI) is often used in GC-MS, which can lead to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be compared to spectral libraries for identification. nih.govnih.gov
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the isolation, purification, and purity assessment of "1H-Indole-1-ethanol, 5-methoxy-". High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A typical HPLC system would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comrsc.org The purity of the compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the relative peak areas.
Radioligand Binding Assays for Receptor Affinity Profiling
To investigate the interaction of "1H-Indole-1-ethanol, 5-methoxy-" with specific biological targets, such as G protein-coupled receptors, radioligand binding assays are employed. nih.gov These assays measure the affinity of the compound for a receptor by competing with a known radiolabeled ligand. nih.govresearchgate.net The assay involves incubating the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. nih.gov The amount of bound radioligand is then measured, and the data is used to calculate the half-maximal inhibitory concentration (IC₅₀) of the test compound. This IC₅₀ value is a measure of the compound's potency in displacing the radioligand and can be used to determine its binding affinity (Ki). researchgate.netnih.gov
Cell-Based Bioactivity Assays for Mechanistic Investigations (e.g., Flow Cytometry for Apoptosis)
Cell-based assays are crucial for understanding the biological effects of "1H-Indole-1-ethanol, 5-methoxy-" at a cellular level. nih.gov For instance, to investigate its potential to induce programmed cell death (apoptosis), flow cytometry is a powerful technique. plos.org This method can distinguish between live, early apoptotic, late apoptotic, and necrotic cells based on the differential staining of cellular components. plos.orgnih.govbio-rad-antibodies.com
A common approach involves the use of Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis, in combination with a viability dye like propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes (late apoptotic and necrotic cells). nih.govbio-rad-antibodies.comresearchgate.netkumc.edu By analyzing the fluorescence signals from a population of treated cells, flow cytometry can quantify the percentage of cells in each stage of apoptosis, providing insights into the apoptotic-inducing activity of "1H-Indole-1-ethanol, 5-methoxy-". bio-rad-antibodies.comresearchgate.net
Enzymatic Activity Measurement Techniques (e.g., ATPase assays)
The interaction of 1H-Indole-1-ethanol, 5-methoxy- with various enzymes is a key area of research to understand its biological effects. This compound has been noted for its potential to modulate the activity of specific enzymes involved in various metabolic pathways. For instance, research suggests it may inhibit voltage-gated potassium channels and can activate caspases, which are crucial enzymes in the process of apoptosis (programmed cell death).
Enzyme inhibition assays are fundamental in determining the potency and mechanism of a compound's effect on a specific enzyme. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound that reduces the enzyme's activity by 50% is known as the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitory potency.
While specific data from ATPase assays for 1H-Indole-1-ethanol, 5-methoxy- is not detailed in the available literature, such assays are highly relevant. H+/K+-ATPase, for example, is a key enzyme in gastric acid secretion, and its inhibition is a target for anti-ulcer therapies. nih.gov A typical H+/K+-ATPase inhibition assay would involve preparing the enzyme from a biological source, and then incubating it with the test compound and ATP. The enzymatic activity is determined by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis. A reduction in phosphate release in the presence of the compound would indicate inhibition. nih.gov
| Enzyme Target Category | Specific Example(s) | Potential Effect of 1H-Indole-1-ethanol, 5-methoxy- | Analytical Method |
| Ion Channel Modulating Enzymes | Voltage-gated potassium channels | Inhibition | Electrophysiological assays |
| Apoptosis-Related Enzymes | Caspases | Activation | Caspase activity assays (e.g., colorimetric, fluorometric) |
| Metabolic Enzymes | Cytochrome P450 enzymes | Modulation | P450 inhibition/induction assays |
| Proton Pumps | H+/K+-ATPase | Hypothetical Inhibition | ATPase activity assay (phosphate quantification) |
Redox Activity Measurement Techniques (e.g., DPPH, FRAP, Metal Ion Chelating Activity)
The potential antioxidant and pro-oxidant activities of 1H-Indole-1-ethanol, 5-methoxy- are evaluated using various redox activity measurement techniques. These assays are critical as neuroprotective effects of the compound have been linked to its ability to scavenge free radicals and reduce oxidative stress.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and straightforward spectrophotometric method to assess antioxidant activity. The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength (typically around 517 nm) is proportional to the radical scavenging activity of the compound. nih.govnih.gov The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. researchgate.net
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at around 593 nm. nih.gov The change in absorbance is directly related to the total reducing power of the sample. The results are typically expressed as equivalents of a standard antioxidant, such as Trolox or quercetin (B1663063). nih.gove3s-conferences.org
Metal Ion Chelating Activity Assay: Some compounds can exert antioxidant effects by chelating metal ions like iron (Fe²⁺) and copper (Cu²⁺), which can otherwise catalyze oxidative reactions. The metal ion chelating activity is commonly assessed using the ferrozine (B1204870) assay for iron. In this method, the test compound competes with ferrozine for the binding of Fe²⁺ ions. A decrease in the formation of the colored ferrozine-Fe²⁺ complex indicates the chelating ability of the compound. nih.govmdpi.com The absorbance of the complex is measured spectrophotometrically at approximately 562 nm. mdpi.com
| Assay | Principle | Measured Parameter | Typical Standard |
| DPPH | Hydrogen/electron donation to DPPH radical | Decrease in absorbance at ~517 nm | BHT, Vitamin C, Trolox |
| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ complex | Increase in absorbance at ~593 nm | Trolox, Quercetin, Fe(II) |
| Metal Ion Chelating | Binding of metal ions (e.g., Fe²⁺) to prevent complex formation with an indicator (e.g., ferrozine) | Decrease in absorbance of the metal-indicator complex at ~562 nm | EDTA |
Advanced Microscopy for Biological Assessments (e.g., Scanning Electron Microscopy for Antimicrobial Effects)
Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM), are invaluable for visualizing the effects of compounds like 1H-Indole-1-ethanol, 5-methoxy- on the morphology of microbial cells and biofilms. While specific SEM studies on this exact compound are not prominent in the reviewed literature, research on related indole derivatives demonstrates the utility of this approach.
For instance, studies on the antimicrobial effects of other indole compounds have utilized SEM to observe changes in bacterial structure. In an untreated state, bacteria typically exhibit a regular, intact morphology. Following treatment with an effective antimicrobial indole derivative, SEM analysis can reveal significant damage to the bacterial cells, such as cell lysis, surface roughening, and altered shape. nih.gov
Furthermore, SEM is a powerful tool for assessing antibiofilm activity. Biofilms are communities of microorganisms encased in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents. SEM can provide detailed images of the biofilm architecture. The efficacy of a compound in inhibiting biofilm formation or eradicating mature biofilms can be visualized by comparing the dense, complex structure of an untreated biofilm with the sparser, disrupted, or absent biofilm in treated samples. nih.gov A recent study on 7-hydroxyindole, for example, used SEM to show a significant, concentration-dependent reduction in the number and density of Acinetobacter baumannii biofilm cells after treatment. nih.gov This methodology could be directly applied to assess the potential antimicrobial and antibiofilm activities of 1H-Indole-1-ethanol, 5-methoxy-.
Metabolomic Profiling in Non-Clinical Biological Systems
Metabolomics is the comprehensive study of small molecule metabolites in a biological system. In the context of 1H-Indole-1-ethanol, 5-methoxy- research, metabolomic profiling in non-clinical systems (e.g., cell cultures, animal models) can provide profound insights into its metabolic fate and its impact on cellular pathways.
Untargeted metabolomics approaches aim to measure as many metabolites as possible to identify changes induced by the compound. Key technologies for this include:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and widely used technique. LC separates the complex mixture of metabolites, which are then ionized and detected by a mass spectrometer, allowing for their identification and quantification. nih.gov Techniques like LC-ESI-TOF-MS (Liquid Chromatography-Electrospray Ionization-Time-of-Flight-Mass Spectrometry) have been employed to compare the metabolite profiles in biological samples, such as in the study of alkaloids in Mitragyna speciosa leaves. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique, particularly for volatile and semi-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR-based metabolomics can provide a snapshot of the metabolome and is particularly useful for quantifying highly abundant metabolites without the need for chromatographic separation. researchgate.net
By comparing the metabolomic profiles of a biological system before and after exposure to 1H-Indole-1-ethanol, 5-methoxy-, researchers can identify which metabolic pathways are perturbed. For example, studies on related 5-methoxyindole (B15748) metabolites of L-tryptophan have shown their role in controlling the expression of COX-2, which is involved in inflammation. researchgate.net A metabolomics study could reveal the downstream effects of 1H-Indole-1-ethanol, 5-methoxy- on pathways such as amino acid metabolism, lipid metabolism, or energy metabolism, thereby helping to elucidate its mechanism of action.
Future Directions and Research Opportunities
Rational Design of Novel Therapeutic Leads Based on Indole (B1671886) Scaffolds
The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide array of biological receptors. nih.gov This characteristic makes it an excellent starting point for the rational design of new therapeutic leads. Future research will likely focus on leveraging computational and synthetic strategies to design indole derivatives with enhanced potency and selectivity for specific biological targets.
Key strategies in the rational design of indole-based therapeutics include:
Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design indole molecules that fit precisely into binding sites. This approach has been instrumental in developing inhibitors for enzymes and receptors involved in various diseases.
Pharmacophore Modeling: Identifying the essential structural features of the indole scaffold and its substituents that are responsible for biological activity. This allows for the design of new molecules with optimized properties.
Molecular Hybridization: Combining the indole core with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities. researchgate.net This strategy has shown promise in developing multi-target drugs, which can be more effective for complex diseases. mdpi.com
The design of novel indole-based compounds is being applied to a range of therapeutic areas, including neurodegenerative diseases and cancer. nih.govnih.gov For instance, the development of indole-based Bcl-2 inhibitors is an active area of cancer research. nih.gov
Exploration of Undiscovered Molecular Targets and Pathways
While indole derivatives are known to interact with a multitude of biological targets, there remains a vast potential for discovering new molecular interactions and pathways. The unique electronic and structural properties of the indole ring allow it to mimic endogenous molecules, such as tryptophan, and interact with a diverse range of proteins. nih.gov
Future research in this area will likely involve:
High-Throughput Screening: Testing large libraries of indole derivatives against a wide panel of biological targets to identify novel activities.
Chemical Proteomics: Using indole-based chemical probes to identify unknown protein targets in complex biological systems.
Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to understand the broader effects of indole compounds on cellular networks.
A deeper understanding of how substitutions on the indole ring, such as the 5-methoxy group in 1H-Indole-1-ethanol, 5-methoxy-, influence target specificity will be crucial. chim.it The electron-donating nature of the methoxy (B1213986) group can significantly alter the reactivity and binding properties of the indole nucleus. chim.it The exploration of targets like tubulin and topoisomerases continues to be a promising avenue for anticancer drug development based on the indole scaffold. nih.govmdpi.com
Development of Green Chemistry Approaches for Indole Synthesis
Traditional methods for synthesizing indoles often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. tandfonline.comtandfonline.com The principles of green chemistry are increasingly being applied to develop more environmentally benign and sustainable synthetic routes to indole derivatives. researchgate.net
Key areas of development in green indole synthesis include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, improve yields, and reduce energy consumption. tandfonline.comtandfonline.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water or ethanol (B145695). researchgate.netrsc.org
Catalysis: Employing efficient and recyclable catalysts, including nanocatalysts and biocatalysts, to improve reaction efficiency and minimize waste. researchgate.netunica.it
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final indole product in a single step, reducing the number of synthetic steps and purification processes. researchgate.netrsc.org
These green chemistry approaches are not only environmentally beneficial but can also lead to more cost-effective and efficient production of indole-based compounds for research and potential commercial applications.
| Green Chemistry Approach | Advantages |
| Microwave-Assisted Synthesis | Rapid, efficient, convenient, environmentally friendly. tandfonline.com |
| Use of Benign Solvents (e.g., ethanol) | Reduced environmental impact, mild reaction conditions. rsc.org |
| Mechanochemistry | Solvent-free, reduced waste, room temperature reactions. unica.it |
| Multicomponent Reactions | High yields, short reaction times, reduced synthetic steps. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold immense promise for accelerating the development of indole-based therapeutics. ijirt.orgmednexus.org AI and ML algorithms can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. nih.gov
Applications of AI and ML in indole drug discovery include:
Target Identification and Validation: AI can analyze biological data to identify and validate new molecular targets for indole compounds. nih.gov
Virtual Screening: ML models can rapidly screen large virtual libraries of indole derivatives to identify those with the highest probability of being active against a specific target. astrazeneca.com
De Novo Drug Design: AI can generate novel indole-based structures with desired pharmacological properties. mdpi.com
Prediction of ADMET Properties: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of indole compounds, helping to prioritize candidates for further development. mdpi.com
By leveraging the power of AI and ML, researchers can significantly reduce the time and cost associated with drug discovery and increase the success rate of bringing new indole-based therapies to the clinic. ijirt.org
Investigation of Synergy with Existing Research Compounds
The investigation of synergistic interactions between indole derivatives and existing research compounds or approved drugs is a promising strategy for enhancing therapeutic efficacy and overcoming drug resistance. nih.gov Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.
Future research into the synergistic potential of indole compounds will likely focus on:
Combination Therapies for Cancer: Exploring the use of indole derivatives in combination with conventional chemotherapeutic agents to improve treatment outcomes and reduce side effects. acs.org
Antimicrobial Synergy: Investigating the ability of indole compounds to enhance the activity of antibiotics against drug-resistant bacteria. nih.gov Some indole derivatives have been shown to work by permeabilizing bacterial cell membranes, making them more susceptible to antibiotics. nih.gov
Neurodegenerative Diseases: Examining the synergistic effects of indole-based compounds with other neuroprotective agents to address the multifactorial nature of these disorders. mdpi.com
The study of synergistic effects offers a pathway to repurpose existing drugs and develop more effective combination therapies for a wide range of diseases. acs.org
Q & A
Q. What are the common synthetic routes for 1H-Indole-1-ethanol, 5-methoxy-?
The synthesis typically involves functionalization of indole derivatives. For example, starting with 5-methoxyindole, the ethanol moiety can be introduced via nucleophilic substitution or reduction of intermediate aldehydes. Key reagents include chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) and catalytic hydrogenation for reduction steps . Optimized reaction conditions (e.g., solvent selection, temperature) are critical for yield and purity.
Q. How can NMR spectroscopy validate the structure of 1H-Indole-1-ethanol, 5-methoxy-?
Proton and carbon-13 NMR are essential for confirming substituent positions. For instance, the methoxy group at C5 appears as a singlet (~δ 3.8 ppm in CDCl₃), while the ethanol side chain shows characteristic splitting patterns (e.g., δ 1.4–1.6 ppm for -CH₂CH₂OH). Compare experimental data with computational predictions (e.g., DFT-derived chemical shifts) to resolve ambiguities .
Q. What are the primary applications of 1H-Indole-1-ethanol, 5-methoxy- in medicinal chemistry?
Indole derivatives are studied for bioactivity, including serotonin receptor modulation and enzyme inhibition. This compound’s hydroxyl and methoxy groups may enhance binding to targets like monoamine transporters or cytochrome P450 enzymes. Initial assays should focus on dose-response relationships and selectivity profiling .
Advanced Research Questions
Q. How can conflicting bioactivity data for 1H-Indole-1-ethanol, 5-methoxy- be resolved?
Discrepancies in IC₅₀ values or receptor affinity may arise from assay conditions (e.g., buffer pH, cell lines). Validate results using orthogonal methods:
- Dose-response curves with standardized protocols.
- Structural analogs to isolate functional group contributions.
- Molecular docking (e.g., AutoDock Vina) to predict binding modes and compare with experimental IC₅₀ trends .
Q. What computational methods are optimal for modeling the electronic properties of 1H-Indole-1-ethanol, 5-methoxy-?
Hybrid DFT functionals (e.g., B3LYP) with a 6-31G(d,p) basis set provide accurate HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental UV-Vis spectra and X-ray crystallography data (e.g., bond lengths and angles from SHELX-refined structures) .
Q. How can solvent selection influence the crystallization of 1H-Indole-1-ethanol, 5-methoxy-?
Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility but may co-crystallize with the compound. For high-resolution X-ray structures:
- Use mixed solvents (e.g., methanol/dichloromethane) to slow nucleation.
- Optimize temperature gradients during slow evaporation.
- Validate purity via HPLC before crystallization .
Q. What strategies mitigate side reactions during functionalization of the indole core?
- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc) during ethanol side-chain introduction.
- Catalytic systems : Pd/C or Raney Ni for selective reductions without over-hydrogenation.
- In situ monitoring : Use LC-MS to track reaction progress and terminate at intermediate stages .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for 1H-Indole-1-ethanol, 5-methoxy- derivatives?
- Core modifications : Synthesize analogs with varying substituents (e.g., halogens at C4, alkyl chains at N1).
- Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability (e.g., liver microsomes).
- Data integration : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
Q. What experimental and computational approaches validate molecular geometry?
Q. How to optimize reaction yields in multi-step syntheses?
- Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry) systematically.
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., Grignard additions).
- Workup protocols : Use extraction solvents (e.g., ethyl acetate/water) tailored to intermediate polarities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
